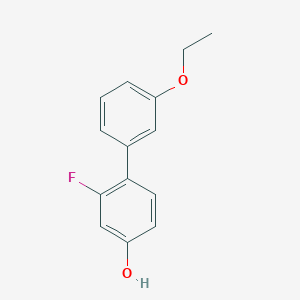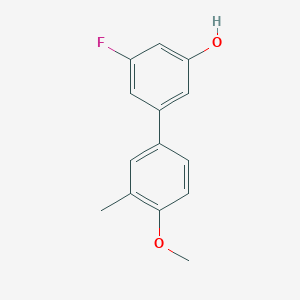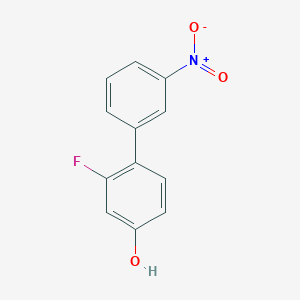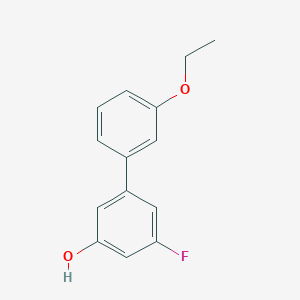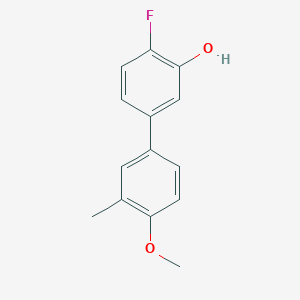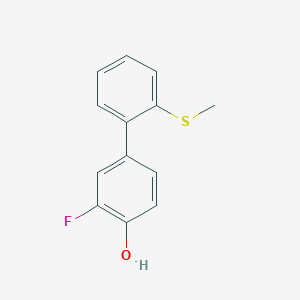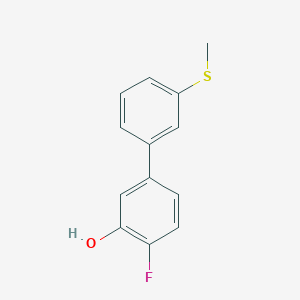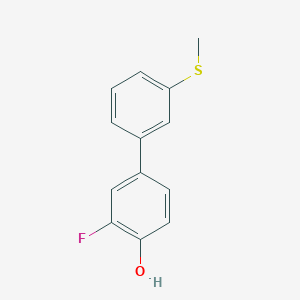
2-Fluoro-4-(3-methylthiophenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4-(3-methylthiophenyl)phenol, 95% (2F4MTP) is a highly fluorinated phenol compound, which is widely used in various scientific research applications. Its unique structure and properties make it an ideal candidate for a range of laboratory experiments and industrial applications. 2F4MTP has been used in a variety of research fields, including organic synthesis, medicinal chemistry, and biochemistry.
科学研究应用
2-Fluoro-4-(3-methylthiophenyl)phenol, 95% has been widely used in a variety of scientific research applications. In organic synthesis, it can be used as a fluorinated building block for the synthesis of various organic molecules. It can also be used as a catalyst for various reactions, such as the Suzuki-Miyaura cross-coupling reaction. In medicinal chemistry, 2-Fluoro-4-(3-methylthiophenyl)phenol, 95% has been used as a starting material for the synthesis of various biologically active molecules, such as inhibitors of protein-protein interactions. In biochemistry, it has been used as a tool to study the structure and function of proteins and enzymes.
作用机制
2-Fluoro-4-(3-methylthiophenyl)phenol, 95% has been shown to interact with proteins and enzymes in a variety of ways. It can bind to the active site of an enzyme, blocking its activity and inhibiting its function. It can also bind to the allosteric site of an enzyme, resulting in the modulation of its activity. 2-Fluoro-4-(3-methylthiophenyl)phenol, 95% can also bind to the substrate of an enzyme, resulting in the inhibition of its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-4-(3-methylthiophenyl)phenol, 95% are largely dependent on the target protein or enzyme. In general, 2-Fluoro-4-(3-methylthiophenyl)phenol, 95% is believed to act as an inhibitor of protein-protein interactions, resulting in the modulation of the activity of the target protein or enzyme. Additionally, 2-Fluoro-4-(3-methylthiophenyl)phenol, 95% has been shown to modulate the expression of certain genes, resulting in altered cellular pathways.
实验室实验的优点和局限性
2-Fluoro-4-(3-methylthiophenyl)phenol, 95% has several advantages for laboratory experiments. It is a highly fluorinated compound, which makes it an ideal candidate for a range of reactions. Additionally, it is relatively inexpensive and easy to synthesize. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound, which can lead to unwanted side reactions. Additionally, it is not water soluble, which can limit its use in aqueous solutions.
未来方向
There are several potential future directions for 2-Fluoro-4-(3-methylthiophenyl)phenol, 95%. It could be used in the development of new drugs and therapeutic agents. Additionally, it could be used to study the structure and function of proteins and enzymes, as well as their role in various diseases. Furthermore, it could be used to modulate the expression of certain genes, resulting in altered cellular pathways. Finally, it could be used to develop novel catalysts for various reactions, such as the Suzuki-Miyaura cross-coupling reaction.
合成方法
2-Fluoro-4-(3-methylthiophenyl)phenol, 95% can be synthesized in three steps. First, the starting material is a 3-methylthiophenol, which is reacted with a fluoroalkyl iodide in the presence of a base to form a fluoroalkylated intermediate. This intermediate is then reacted with an aryl iodide in the presence of a base to form a diaryl intermediate. Finally, the diaryl intermediate is treated with a strong acid to form 2-Fluoro-4-(3-methylthiophenyl)phenol, 95%.
属性
IUPAC Name |
2-fluoro-4-(3-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c1-16-11-4-2-3-9(7-11)10-5-6-13(15)12(14)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTYFYVXVSBBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

